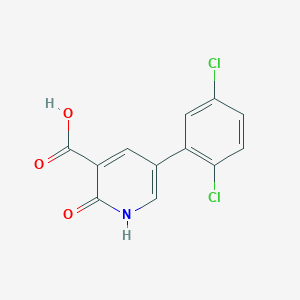
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% (2-C5DCPNA) is a synthetic compound with a wide range of applications in the scientific research field. This compound has been used in various studies to investigate the biochemical and physiological effects of its mechanism of action, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% is thought to act as an agonist of nicotinic acid receptors in the body, which are involved in the regulation of energy metabolism and other metabolic processes. Specifically, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% binds to nicotinic acid receptors in the body, which then stimulates the release of hormones and other molecules that regulate energy metabolism and other metabolic processes.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. In particular, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been shown to increase the production of glucose and fatty acids, as well as decrease the production of triglycerides and cholesterol. Additionally, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been shown to increase the production of hormones such as insulin, glucagon, and epinephrine, which are involved in the regulation of energy metabolism. Furthermore, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% is that it is a relatively inexpensive compound, making it a cost-effective option for scientific research studies. Additionally, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% is a relatively stable compound, making it an ideal choice for laboratory experiments. However, one limitation of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% is that it has a relatively short half-life, making it difficult to maintain consistent concentrations of the compound in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95%. One potential future direction is to further investigate the effects of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% on the cardiovascular system, as well as its effects on inflammation and cancer. Additionally, further research could be conducted to investigate the effects of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% on other metabolic processes, such as lipid metabolism. Furthermore, further research could be conducted to investigate the potential therapeutic applications of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95%, such as its use as a drug for treating metabolic disorders. Finally, further research could be conducted to investigate the potential toxicity of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95%, as well as its potential interactions with other drugs.
Synthesemethoden
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% can be synthesized in a laboratory setting by combining 2,5-dichlorophenylacetonitrile with 2-chloronicotinic acid in a 1:1 molar ratio in anhydrous acetonitrile. The reaction is heated to reflux for three hours and then cooled to room temperature. The product is then filtered and washed with water and dried to yield the desired 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been used in various scientific research studies to investigate the biochemical and physiological effects of its mechanism of action. In particular, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on cellular metabolism and energy metabolism. Additionally, 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the cardiovascular system, as well as its effects on inflammation and cancer.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-7-1-2-10(14)8(4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZHSNAIUGWADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(N=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688020 |
Source


|
| Record name | 2-Chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-19-3 |
Source


|
| Record name | 2-Chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














